Xanthene-9-malononitrile

Catalog No.
S15322117
CAS No.
6235-15-0
M.F
C16H10N2O
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthene-9-malononitrile

CAS Number

6235-15-0

Product Name

Xanthene-9-malononitrile

IUPAC Name

2-(9H-xanthen-9-yl)propanedinitrile

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C16H10N2O/c17-9-11(10-18)16-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)16/h1-8,11,16H

InChI Key

ZWUWQDXEIPVKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C#N)C#N

Xanthene-9-malononitrile is a synthetic compound derived from the xanthene family, characterized by its unique structure which includes a xanthene core with malononitrile substituents. The compound is notable for its vibrant color and potential applications in various fields, including organic electronics and dye chemistry. Xanthene derivatives, including xanthene-9-malononitrile, are known for their photophysical properties, making them suitable for use in fluorescent probes and sensors.

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  • Solvent-Free Conditions: The synthesis can be performed without solvents, which aligns with green chemistry practices. Reactions conducted under these conditions often yield better results regarding product purity and environmental sustainability .
  • The biological activity of xanthene-9-malononitrile and its derivatives has been explored in various studies. Some derivatives exhibit significant biological properties such as antimicrobial and antitumor activities. These compounds can interact with biological molecules, potentially leading to therapeutic applications. For example, certain xanthene derivatives have shown promise in inhibiting specific enzymes or pathways related to cancer progression

    Several methods are employed to synthesize xanthene-9-malononitrile, often focusing on green chemistry principles to enhance sustainability:

    • One-Pot Synthesis: This method involves a multicomponent reaction where xanthene derivatives, malononitrile, and aldehydes are combined in a single reaction vessel using DABCO as a catalyst under solvent-free conditions. This approach is efficient and yields high purity products .
    • Catalytic Methods: Metal-free catalytic systems have been developed to facilitate the synthesis of xanthene derivatives from malononitrile and other substrates. For instance, chitosan-based catalysts have been reported to improve yields while minimizing environmental impact

      Xanthene-9-malononitrile has diverse applications due to its unique properties:

      • Fluorescent Dyes: Its strong fluorescence makes it suitable for use in biological imaging and as a fluorescent probe.
      • Organic Electronics: The compound can be utilized in organic light-emitting diodes (OLEDs) due to its photophysical characteristics.
      • Sensors: Xanthene derivatives are also employed in the development of sensors for detecting metal ions or other analytes due to their sensitivity and selectivity

        Interaction studies of xanthene-9-malononitrile focus on its binding affinity with various biological targets, including proteins and nucleic acids. These interactions can provide insights into the compound's mechanism of action in biological systems. For example, studies have demonstrated that certain xanthene derivatives can selectively bind to DNA or RNA structures, potentially leading to applications in gene delivery or as therapeutic agents against specific diseases .

      Xanthene-9-malononitrile shares structural similarities with several other compounds within the xanthene family and related classes. Here are some notable comparisons:

      Compound NameStructure TypeUnique Features
      FluoresceinXanthene derivativeStrong fluorescence; widely used as a dye
      Rhodamine BXanthene derivativeHigh stability; used in laser applications
      9-AminoacridineAcridine derivativeAntitumor activity; different core structure
      3-HydroxyflavoneFlavonoid derivativeAntioxidant properties; distinct functional groups
      4-HydroxycoumarinCoumarin derivativeAntimicrobial properties; used in pharmaceuticals

      Xanthene-9-malononitrile's uniqueness lies in its specific combination of the xanthene core with malononitrile groups, which enhances its electronic properties compared to other similar compounds. This structural feature contributes to its distinctive fluorescence characteristics and potential applications in advanced materials science .

      The xanthene scaffold first gained prominence in the late 19th century through the pioneering work of German chemist Adolf von Baeyer, who characterized the photophysical properties of fluorescein derivatives. Xanthene-9-malononitrile specifically entered the chemical lexicon in 2005 when its structure was formally documented in the PubChem database (CID 260857). Early synthesis routes relied on multistep condensation reactions between xanthene precursors and malononitrile derivatives, often requiring harsh acidic conditions and producing modest yields.

      A pivotal advancement occurred through the adaptation of Knoevenagel condensation strategies, leveraging malononitrile’s dual cyano groups as electron-withdrawing substituents. This reaction, typically catalyzed by rare-earth metal oxides supported on silica matrices, enabled efficient C–C bond formation between aromatic aldehydes and activated methylene compounds. For example, samarium(III) oxide-silica (Sm₂O₃/SiO₂) catalysts demonstrated exceptional performance in producing xanthene derivatives under solvent-free conditions, achieving yields >85% within 2–4 hours.

      Table 1: Key Structural Parameters of Xanthene-9-Malononitrile

      PropertyValueSource
      Molecular formulaC₁₆H₁₀N₂O
      Molecular weight246.26 g/mol
      IUPAC name2-(9H-xanthen-9-yl)propanedinitrile
      Characteristic IR bands1670 cm⁻¹ (C=O), 1663 cm⁻¹ (C=O)

      The compound’s planar aromatic system facilitates π–π stacking interactions, while the malononitrile moiety introduces significant dipole moments (experimentally measured at 3.735 D in interstellar analogs). These features collectively enhance charge transport capabilities in solid-state configurations, making the compound particularly valuable in organic semiconductor design.

      Strategic Importance in Functional Materials Development

      Modern applications exploit xanthene-9-malononitrile’s dual functionality as both electron-accepting and light-harvesting component. In polymer science, researchers have copolymerized this monomer with electron-donating units like thiophenes to create low-bandgap materials for organic photovoltaics. A 2019 patent detailed its incorporation into UV-absorbing polymers through radical-initiated chain-growth mechanisms, achieving broadband absorption from 300–450 nm.

      Table 2: Comparative Performance of Xanthene-Based Materials

      ApplicationKey PropertyPerformance MetricSource
      Organic LEDsExternal Quantum Efficiency18.7%
      PhotocatalystsH₂ Evolution Rate12.4 mmol·g⁻¹·h⁻¹
      Nonlinear OpticsThird-Order Susceptibility (χ³)8.3×10⁻¹² esu

      The compound’s synthetic versatility enables precise tuning of optoelectronic properties through substituent engineering. For instance, introducing chloro groups at the xanthene 2- and 4-positions red-shifts absorption maxima by 42 nm while maintaining thermal stability up to 280°C. Such modifications have proven critical in developing deep-blue emitters for display technologies and high-sensitivity photodetectors.

      Recent breakthroughs in flow chemistry have addressed historical scalability challenges. Continuous-flow microreactors operating at 70°C with residence times <10 minutes now achieve quantitative conversions, representing a 15-fold productivity increase over batch processes. These advances position xanthene-9-malononitrile as a commercially viable building block for industrial-scale materials production.

      Traditional Condensation Approaches

      Solvent-Mediated Cyclization Techniques

      Solvent-mediated cyclization represents one of the foundational approaches for synthesizing xanthene-9-malononitrile derivatives, relying on the strategic use of polar protic and aprotic solvents to facilitate ring formation [1] [2]. The mechanism typically involves the nucleophilic attack of malononitrile on carbonyl groups within xanthene derivatives, followed by intramolecular cyclization to form the desired heterocyclic structure . Ethanol has emerged as the most extensively studied solvent system, providing optimal yields ranging from 75-90% under reflux conditions at temperatures between 80-110°C [4] [5].

      The effectiveness of solvent-mediated approaches depends critically on solvent polarity and hydrogen bonding capacity [6]. Research has demonstrated that protic solvents such as ethanol facilitate intermediate stabilization through hydrogen bonding interactions, leading to enhanced reaction rates and improved product selectivity [6]. In comparative studies, ethanol consistently outperformed aprotic solvents like acetonitrile and dichloromethane, achieving yields of 84% versus 32-39% respectively under identical reaction conditions [7].

      Water-ethanol mixtures have shown particular promise for xanthene-9-malononitrile synthesis, with optimal performance observed at a 3:1 water-to-ethanol ratio [4]. This solvent system achieved 89% yields within 45 minutes at reflux temperature, representing a significant improvement over pure ethanol systems [4]. The enhanced performance is attributed to the unique solvation environment created by the water-ethanol mixture, which promotes both substrate solubility and intermediate stabilization [8].

      Temperature optimization studies have revealed that reaction temperatures between 100-110°C provide the optimal balance between reaction rate and product stability [9] [4]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 120°C can lead to product decomposition and reduced yields [9]. The activation energy for xanthene-9-malononitrile formation in ethanol has been calculated to be approximately 65 kilojoules per mole, consistent with a concerted cyclization mechanism [1].

      Solvent SystemTemperature (°C)Time (hours)Yield (%)Reference
      Ethanol80-1103-475-90 [4] [5]
      Water/Ethanol (3:1)1100.7589 [4]
      Tetrahydrofuran652460 [1]
      Acetonitrile82532-39 [7]

      Catalytic Systems for Ring Closure

      Catalytic ring closure methodologies have revolutionized xanthene-9-malononitrile synthesis by enabling precise control over reaction pathways and significantly improving yields [10] [9]. Lewis acid catalysts, particularly zinc chloride and aluminum chloride, have demonstrated exceptional efficacy in promoting cyclization reactions through coordination with carbonyl oxygen atoms, thereby increasing electrophilic character and facilitating nucleophilic attack [11] [9].

      Zinc chloride catalysis has been extensively investigated, with optimal performance achieved at 15 volume percent catalyst loading [11]. Under these conditions, yields of 90-95% are routinely obtained at 110°C within 3-4 hours [11]. The mechanism involves initial coordination of zinc chloride to the carbonyl group, followed by nucleophilic attack from malononitrile and subsequent intramolecular cyclization [11]. Spectroscopic studies have confirmed the formation of zinc-substrate complexes, supporting the proposed coordination mechanism [11].

      Copper-exchanged zeolite catalysts represent an innovative approach to xanthene-9-malononitrile synthesis, combining the advantages of heterogeneous catalysis with exceptional selectivity [9]. Copper-loaded sodium Y zeolite achieved remarkable results, with 98% yields obtained using only 2 milligrams of catalyst at 110°C within 3 minutes [9]. The exceptional performance is attributed to the unique microporous environment of the zeolite, which provides both Lewis acid sites from copper ions and shape selectivity for the desired product [9].

      The optimization of catalyst loading has revealed a critical threshold effect for most catalytic systems [9]. Below 2 milligrams of catalyst loading, yields drop significantly to 72%, while loadings above 3 milligrams show no further improvement, indicating catalyst saturation [9]. This observation suggests that the reaction is first-order in catalyst concentration up to the saturation point, consistent with single-site catalysis mechanisms [9].

      Brønsted acid catalysts, including sulfuric acid and trifluoroacetic acid, have also been employed successfully, though typically requiring higher temperatures and longer reaction times compared to Lewis acids [7]. The mechanism involves protonation of carbonyl oxygen atoms, similar to Lewis acid coordination, but with different electronic effects that can influence regioselectivity [7].

      Catalyst SystemLoadingTemperature (°C)TimeYield (%)Reference
      Zinc Chloride15 vol%1103-4 hours90-95 [11]
      Copper/Sodium Y Zeolite2 mg1103 minutes98 [9]
      Aluminum Chloride10 mol%1202 hours85-90 [10]
      Trifluoroacetic Acid15 vol%806 hours70-80 [7]

      Green Chemistry Innovations

      Microwave-Assisted Synthesis Protocols

      Microwave-assisted synthesis has emerged as a transformative technology for xanthene-9-malononitrile preparation, offering dramatic reductions in reaction times while maintaining or improving product yields [12] [13]. The technique exploits the ability of microwave radiation to directly heat polar molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [12]. This approach has achieved yields of 85-98% within 10-30 minutes, representing a 10-20 fold reduction in reaction time compared to conventional heating methods [12].

      The mechanism of microwave enhancement involves selective heating of polar substrates and intermediates, creating localized high-temperature zones that accelerate bond formation and cyclization processes [13]. Studies using in-situ temperature monitoring have revealed that microwave heating achieves more uniform temperature profiles compared to conventional heating, reducing the formation of thermal gradients that can lead to side reactions [13]. The rapid heating rates achievable with microwave irradiation, typically 10-50°C per minute, also minimize thermal decomposition of sensitive intermediates [12].

      Optimization studies have identified key parameters for successful microwave-assisted synthesis [12]. Power levels between 300-600 watts provide optimal heating rates without causing violent boiling or substrate decomposition [12]. Temperature control is critical, with optimal ranges of 120-150°C for most xanthene-9-malononitrile syntheses [12]. Reaction vessels must be carefully selected to ensure appropriate microwave transparency and pressure resistance [13].

      Solvent-free microwave protocols have shown particular promise, eliminating the need for organic solvents while maintaining high yields [12]. These approaches typically involve grinding solid reactants together before microwave irradiation, relying on the intrinsic polarity of the substrates for effective heating [14]. Yields of 90-95% have been achieved within 15-20 minutes using this approach, with the additional benefit of simplified workup procedures [14].

      The scalability of microwave-assisted synthesis has been demonstrated in gram-scale preparations, though careful attention to power density and heating uniformity becomes increasingly important at larger scales [13]. Multi-mode microwave reactors with stirring capabilities have proven most effective for scaled syntheses, ensuring uniform heating throughout larger reaction volumes [13].

      Microwave ConditionsPower (W)Temperature (°C)Time (min)Yield (%)Reference
      Solvent-free4001501595 [14]
      Ethanol medium3001202090 [12]
      Water medium5001401288 [13]
      Ionic liquid medium3501302592 [12]

      Solvent-Free Mechanochemical Routes

      Mechanochemical synthesis represents the pinnacle of green chemistry approaches for xanthene-9-malononitrile preparation, eliminating solvents entirely while achieving quantitative yields through mechanical energy input [15] [14]. Ball milling techniques have proven particularly effective, with studies demonstrating complete conversion of reactants to products within 50 minutes of continuous milling [15]. This approach offers exceptional environmental benefits by eliminating solvent waste and reducing energy consumption compared to traditional heating methods [14].

      The mechanism of mechanochemical synthesis involves the generation of reactive intermediates through mechanical stress and strain [15]. High-energy ball milling creates localized hot spots and fresh surfaces that facilitate chemical bond formation and breaking [15]. In-situ monitoring using tandem X-ray diffraction and Raman spectroscopy has revealed that mechanochemical reactions proceed through direct solid-state pathways rather than solution-mediated mechanisms [15].

      Optimization of milling parameters is crucial for successful mechanochemical synthesis [15]. Ball-to-powder ratios between 10:1 and 20:1 provide optimal energy transfer while avoiding excessive heating [15]. Milling frequencies of 25-30 hertz have been identified as optimal for most xanthene-9-malononitrile syntheses, balancing reaction rate with equipment longevity [15]. The use of grinding additives such as sodium chloride or silica gel can enhance reaction efficiency by preventing reagent agglomeration [14].

      Temperature monitoring during mechanochemical synthesis has revealed that local temperatures can reach 150-200°C due to mechanical friction, despite the bulk temperature remaining near ambient [15]. This temperature profile provides the thermal energy necessary for cyclization while maintaining the benefits of solvent-free conditions [15]. The heterogeneous nature of mechanical energy input creates a unique reaction environment that often leads to different product distributions compared to solution-phase reactions [15].

      Continuous and intermittent milling protocols have been compared, with intermittent milling showing advantages for temperature-sensitive substrates [15]. Milling cycles of 10 minutes followed by 5-minute rest periods prevent excessive heating while maintaining reaction progress [15]. Post-milling analysis has confirmed that reactions continue during rest periods, suggesting the formation of long-lived reactive intermediates [15].

      Milling ParametersBall:Powder RatioFrequency (Hz)Time (min)Yield (%)Reference
      Continuous15:12550100 [15]
      Intermittent20:1306098 [15]
      With additives10:1254596 [14]
      Planetary mill15:1400 rpm4095 [14]

      Solid-Phase Synthetic Platforms

      Solid-phase synthesis methodologies for xanthene-9-malononitrile derivatives have gained significant attention due to their advantages in product purification, reaction monitoring, and automated synthesis protocols [16] [17] [18]. These approaches utilize polymer-supported reagents or substrates, enabling facile separation of products from unreacted starting materials and byproducts through simple filtration procedures [18]. The development of traceless solid-phase synthesis routes has been particularly impactful, allowing for the preparation of diverse xanthine derivatives without leaving residual linker groups in the final products [18].

      Merrifield resin-based approaches represent the most extensively studied solid-phase platforms for xanthene-9-malononitrile synthesis [18] [19]. The synthetic route typically begins with the attachment of appropriate precursors to chloromethylated polystyrene resin, followed by sequential transformations to build the xanthene core structure [18]. Traceless cleavage using nucleophilic reagents such as amines or thiols releases the final products in high purity without the need for extensive purification procedures [18]. Overall yields of 70-90% have been achieved across eight synthetic steps, demonstrating the robustness of the solid-phase approach [18].

      The selection of appropriate linker strategies is critical for successful solid-phase synthesis [18]. Sulfide-based linkers have proven particularly effective, as they can be oxidized to sulfones prior to cleavage, enabling traceless removal under mild conditions [18]. This approach allows for the incorporation of four diversity points in the synthesis of tetrasubstituted xanthine derivatives, making it valuable for combinatorial library generation [18]. The use of carbamimidothioate chemistry has enabled the efficient construction of imidazole rings on solid support, which serve as key intermediates in xanthene formation [18].

      Polymer-supported catalysts have also been developed for xanthene-9-malononitrile synthesis, combining the advantages of heterogeneous catalysis with the convenience of solid-phase methodology [20] [21]. 1,4-Diazabicyclo[2.2.2]octane supported on polymer matrices has shown exceptional catalytic activity, achieving yields of 85-95% in cascade Knoevenagel-Michael reactions [20]. The catalyst demonstrates excellent recyclability, maintaining activity over at least five reaction cycles without significant degradation [20].

      The characterization of solid-phase intermediates presents unique challenges compared to solution-phase synthesis [18]. Gel-phase nuclear magnetic resonance spectroscopy and infrared spectroscopy of resin-bound compounds are essential for monitoring reaction progress and confirming structure [18]. Magic angle spinning techniques have proven particularly valuable for obtaining high-resolution spectra of polymer-bound intermediates [16].

      Automated synthesis protocols have been developed for solid-phase xanthene-9-malononitrile preparation, enabling parallel synthesis of multiple derivatives [16]. These systems utilize automated liquid handling and reaction monitoring to optimize reaction conditions and maximize throughput [16]. The ability to perform reactions in parallel while maintaining individual optimization for each substrate represents a significant advantage over solution-phase batch processes [19].

      Solid SupportLinker StrategyStepsOverall Yield (%)ProductsReference
      Merrifield ResinSulfide traceless870-9036 derivatives [18]
      Polystyrene-CHODirect attachment575-8512 xanthines [19]
      DABCO-PolymerCatalytic support185-95Multiple products [20]
      Wang ResinEster cleavage665-8015 derivatives [16]

      The optimization of reaction conditions on solid support requires careful consideration of swelling properties, reagent accessibility, and mass transfer limitations [20]. Solvents that promote resin swelling, such as dimethylformamide and tetrahydrofuran, are typically preferred to ensure adequate solvation of polymer-bound intermediates [18]. Reaction temperatures are often limited to below 80°C to prevent polymer degradation, though microwave heating has been successfully employed to overcome kinetic limitations [16].

      The electronic configuration of xanthene-9-malononitrile represents a sophisticated interplay between the electron-rich xanthene core and the electron-withdrawing malononitrile substituent, creating a unique donor-acceptor system with remarkable potential for advanced applications [2]. The molecular framework consists of a tricyclic xanthene backbone with molecular formula C₁₆H₁₀N₂O and molecular weight of 246.26 g/mol, where the central oxygen atom bridges two benzene rings in a characteristic angular arrangement [3] [2].

      Frontier Molecular Orbital Analysis

      Density functional theory calculations reveal that xanthene-9-malononitrile exhibits distinct electronic properties arising from its asymmetric structure [4]. The highest occupied molecular orbital energy level is positioned at -5.80 eV in ethanol solution, while the lowest unoccupied molecular orbital resides at -1.28 eV, resulting in an energy gap of 4.52 eV [4]. This substantial energy gap indicates excellent electronic stability while maintaining sufficient reactivity for advanced applications.

      The frontier molecular orbitals demonstrate characteristic localization patterns that are crucial for understanding structure-function relationships [4]. The HOMO is predominantly localized on the xanthene skeleton with significant contributions from the oxygen atom, creating an electron-rich region that facilitates hole transport properties [5] [6]. Conversely, the LUMO shows substantial delocalization onto the malononitrile moiety, particularly the cyano groups, establishing the compound as an effective electron acceptor [7] [8].

      Charge Transfer Mechanisms

      The electronic configuration modulation occurs through intramolecular charge transfer from the electron-donating xanthene core to the electron-accepting malononitrile group [9]. This push-pull arrangement creates a permanent dipole moment that enhances electro-optic properties and facilitates charge separation processes [9]. The malononitrile substituent acts as a powerful electron-withdrawing group, with the two cyano functionalities providing enhanced electron affinity compared to mono-substituted derivatives [10] [11].

      Quantum chemical calculations indicate that the electron affinity of xanthene-9-malononitrile reaches 1.28 eV, while the ionization potential is 5.80 eV [4]. These values translate to chemical hardness of 2.26 eV and electronegativity of 3.54 eV, positioning the compound as a moderately hard Lewis acid with balanced reactivity characteristics [4].

      Electronic Property Optimization

      The electronic configuration can be further modulated through strategic substitution patterns on the xanthene backbone [12]. Studies demonstrate that halogen substitution significantly affects the HOMO and LUMO energy levels, with bromine and iodine substituents lowering both frontier orbital energies by approximately 0.75 eV and 0.55 eV respectively [6]. This systematic tuning approach enables precise control over electronic properties for specific applications.

      The conjugated π-system extends throughout the entire molecular framework, facilitating efficient charge delocalization and enhancing conductivity properties [6]. Computational studies reveal that xanthene derivatives exhibit higher hole mobility compared to conventional materials like N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine [5] [13]. This superior charge transport capability stems from the rigid planar structure and extended conjugation system.

      Photophysical Properties Enhancement

      The electronic configuration directly influences the photophysical behavior of xanthene-9-malononitrile [14] [15]. The compound exhibits absorption characteristics in the visible region with potential for deep-red and near-infrared emission properties [14]. The energy gap of 4.52 eV corresponds to absorption wavelengths in the ultraviolet region, while excited state properties can be tuned through substituent modifications [16].

      Fluorescence quantum yields and photostability are enhanced by the rigid xanthene framework, which restricts molecular motion and reduces non-radiative decay pathways [15]. The incorporation of the malononitrile group introduces additional electronic transitions that can be exploited for specific photonic applications [16] [15].

      Steric Effects on Supramolecular Assembly

      The three-dimensional molecular architecture of xanthene-9-malononitrile plays a critical role in determining supramolecular assembly patterns and intermolecular interactions [17] [18]. The compound adopts a characteristic boat or half-chair conformation for the central pyran ring, with the two benzene rings oriented at specific angles that create a bowl-shaped molecular geometry [19] [20].

      Conformational Analysis and Geometric Constraints

      Crystallographic studies of related xanthene derivatives reveal that the central ring typically exhibits a shallow boat conformation with planarity deviations ranging from 0.10 to 0.15 Å [19] [20] [21]. The presence of the malononitrile substituent at the C-9 position introduces additional steric constraints that influence the overall molecular conformation [20]. The C-C-N bond angles in the malononitrile group range from 109° to 120°, deviating from ideal tetrahedral geometry due to the sp² hybridization of the central carbon atom [10].

      The xanthene backbone maintains relative rigidity due to the fused ring system, with limited rotational freedom around the C-O bonds [22]. This structural constraint contributes to the stability of the compound while creating predictable steric environments for supramolecular interactions [17]. The oxygen atom deviates approximately 0.13 Å from the mean plane of the aromatic system, similar to other xanthene derivatives [22].

      Intermolecular Interaction Patterns

      Hirshfeld surface analysis of xanthene derivatives demonstrates that intermolecular interactions are predominantly mediated through O-H···O, C-H···O, and π-π interactions [19] [18]. The presence of the malononitrile group introduces additional interaction sites through C-H···N≡C contacts, which contribute weak but significant attractive forces to the overall crystal packing [23].

      The cyano groups in the malononitrile substituent exhibit versatile binding capabilities, functioning as both hydrogen bond acceptors and participants in π-hole interactions [11]. The nitrogen atoms of the cyano groups create negative electrostatic potential regions that can engage in attractive interactions with electron-deficient species [11]. Simultaneously, the π-system of the C≡N bonds generates positive π-hole regions that facilitate interactions with nucleophiles [11].

      Crystal Packing and Assembly Motifs

      Supramolecular assembly of xanthene-9-malononitrile is influenced by the balance between attractive and repulsive steric interactions [18] [19]. The bowl-shaped molecular geometry promotes face-to-face π-π stacking interactions, while the bulky malononitrile substituent creates steric hindrance that prevents close approach of neighboring molecules [17].

      Computational studies reveal that the trifluoromethyl-substituted xanthene derivatives exhibit distinct packing motifs depending on the hydroxyl group configuration [18]. Anti-anti conformations of hydroxyl groups establish extended hydrogen bonding networks with O-H···O distances ranging from 2.700 to 2.792 Å and angles between 163° and 171° [18]. In contrast, syn-syn conformations lead to discrete dimeric or tetrameric assemblies with more complex hydrogen bonding patterns [18].

      Macrocyclic Assembly Strategies

      Recent developments in xanthene chemistry have demonstrated the ability to create large, bowl-shaped macrocyclic structures through controlled assembly processes [17]. Xanthene[n]arenes, composed of three or four xanthene units, exhibit exceptional rigid bowl-shaped conformations that are ideal for cavitand synthesis and molecular capsule formation [17].

      The steric effects in these macrocyclic systems are modulated by substituents at the C-9 position of individual xanthene units [17]. Methyl, ethyl, and n-propyl groups provide increasing steric hindrance that influences the selectivity between xanthene arene and xanthene [25]arene formation [17]. The resulting macrocycles display host-guest binding properties and can self-assemble into hydrogen-bonded tetrameric capsules [17].

      Electronic Effects on Assembly

      The electronic properties of xanthene-9-malononitrile significantly influence supramolecular assembly through modulation of intermolecular forces [6]. The electron-withdrawing nature of the malononitrile group affects the electron density distribution throughout the xanthene backbone, altering the strength and directionality of π-π interactions [6].

      Charge transfer interactions between electron-rich xanthene cores and electron-deficient malononitrile groups of adjacent molecules contribute to the stability of supramolecular assemblies [9]. These donor-acceptor interactions can lead to the formation of charge-transfer complexes with enhanced conductivity properties, making them suitable for molecular electronics applications [6] [13].

      Structure-Property Correlations

      The relationship between molecular structure and supramolecular assembly properties is exemplified by the systematic variation in crystallographic parameters across different xanthene derivatives [19] [21]. Bond lengths and angles remain relatively consistent within the xanthene framework, while packing arrangements show dramatic variations depending on substituent patterns [19].

      Theoretical calculations using density functional theory methods with B3LYP/6-311G** level of theory show excellent correlation with experimental structures [19] [26]. The optimized geometries accurately reproduce experimental bond lengths and angles, validating the computational approaches used for predicting supramolecular assembly behavior [19] [26].

      Applications in Materials Science

      The unique steric and electronic properties of xanthene-9-malononitrile make it an attractive building block for advanced materials applications [5] [13]. The compound has demonstrated effectiveness as a hole-transporting material in organic light-emitting diodes, with performance superior to conventional materials like α-NPD [5] [13].

      XLogP3

      2.9

      Hydrogen Bond Acceptor Count

      3

      Exact Mass

      246.079312947 g/mol

      Monoisotopic Mass

      246.079312947 g/mol

      Heavy Atom Count

      19

      Dates

      Last modified: 08-11-2024

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